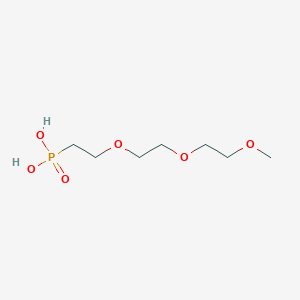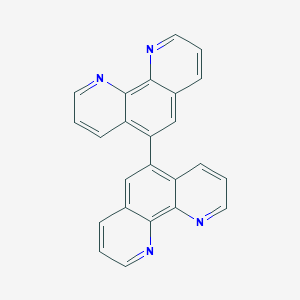
5,5'-Bi(1,10-phenanthroline)
概要
説明
5,5’-Bi(1,10-phenanthroline) is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as coordination chemistry, supramolecular chemistry, and biological applications . The unique structure of 5,5’-Bi(1,10-phenanthroline) allows it to act as a chelating ligand, which can coordinate with metal ions through its nitrogen atoms.
作用機序
Target of Action
1,10-phenanthroline, a related compound, has been found to target metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It’s known that 1,10-phenanthroline and its derivatives have high coordination numbers and flexible coordination modes , which allow them to interact with their targets in a variety of ways.
Biochemical Pathways
A study on 5-nitro-1,10-phenanthroline, a related compound, showed that it is activated in an f420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .
Pharmacokinetics
The related compound 1,10-phenanthroline has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
5-nitro-1,10-phenanthroline, a related compound, has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Action Environment
It’s known that the reaction of cross-coupling of phenanthroline and 4-hydroxyphthalonitrile, which can be used to synthesize 5,5’-bi(1,10-phenanthroline), can be carried out at room temperature .
生化学分析
Biochemical Properties
5,5’-Bi(1,10-phenanthroline) plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to chelate metal ions. For instance, it forms stable complexes with copper ions, which can then interact with enzymes such as superoxide dismutase and catalase, influencing their activity . The nature of these interactions is primarily based on the coordination chemistry of the compound, where the nitrogen atoms in the phenanthroline rings coordinate with metal ions, stabilizing the complex and altering the biochemical properties of the enzymes involved.
Cellular Effects
The effects of 5,5’-Bi(1,10-phenanthroline) on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,5’-Bi(1,10-phenanthroline) can induce apoptosis by inhibiting proteasome activity, leading to the accumulation of misfolded proteins and triggering cell death pathways . Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 5,5’-Bi(1,10-phenanthroline) exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through metal ion chelation. By binding to metal ions, the compound can inhibit the activity of metalloenzymes, such as those involved in DNA replication and repair . This inhibition can lead to changes in gene expression and cellular function. Furthermore, 5,5’-Bi(1,10-phenanthroline) can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and further influence gene expression and cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Bi(1,10-phenanthroline) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,5’-Bi(1,10-phenanthroline) is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5,5’-Bi(1,10-phenanthroline) in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
5,5’-Bi(1,10-phenanthroline) is involved in several metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and, consequently, the levels of reactive oxygen species in cells . Additionally, it can affect metabolic flux by altering the availability of metal ions required for various enzymatic reactions, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,5’-Bi(1,10-phenanthroline) is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it can exert its biochemical effects. The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 5,5’-Bi(1,10-phenanthroline) is a key factor in its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Additionally, it can be found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. The targeting of 5,5’-Bi(1,10-phenanthroline) to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct the compound to its sites of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bi(1,10-phenanthroline) can be achieved through a cross-coupling reaction. One method involves the reaction of 5-chloro-1,10-phenanthroline with 4-hydroxyphthalonitrile in the presence of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at room temperature for 25 hours . The reaction proceeds through oxidative addition, forming the desired product with a concomitant release of the substrate .
Industrial Production Methods
While specific industrial production methods for 5,5’-Bi(1,10-phenanthroline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.
化学反応の分析
Types of Reactions
5,5’-Bi(1,10-phenanthroline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenanthroline compounds.
科学的研究の応用
5,5’-Bi(1,10-phenanthroline) has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating ligand in coordination chemistry to form stable metal complexes. These complexes are valuable in catalysis and material science.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its coordination properties and use in various chemical applications.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Uniqueness
5,5’-Bi(1,10-phenanthroline) is unique due to its ability to form bidentate chelates with metal ions, providing enhanced stability and specificity in complex formation. This makes it particularly valuable in applications requiring strong and selective metal coordination.
特性
IUPAC Name |
5-(1,10-phenanthrolin-5-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4/c1-5-15-13-19(17-7-3-11-27-23(17)21(15)25-9-1)20-14-16-6-2-10-26-22(16)24-18(20)8-4-12-28-24/h1-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMOTAGBXPKECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=C5C=CC=NC5=C6C(=C4)C=CC=N6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


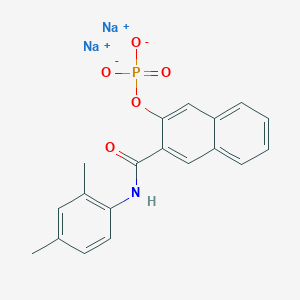
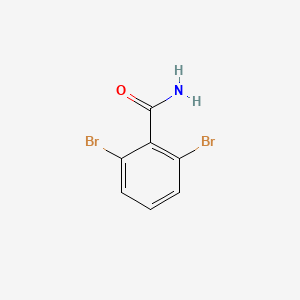
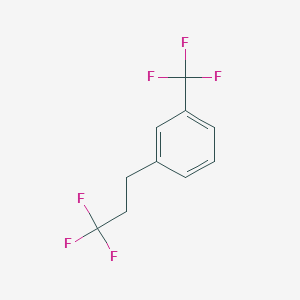
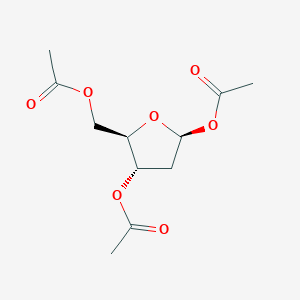
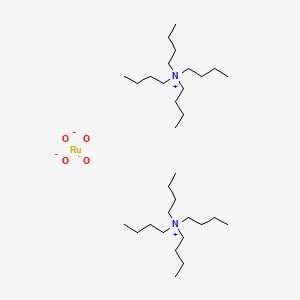
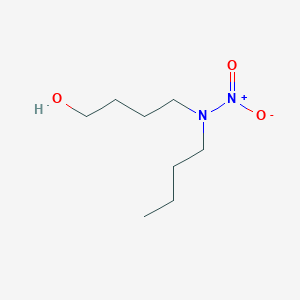
![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)
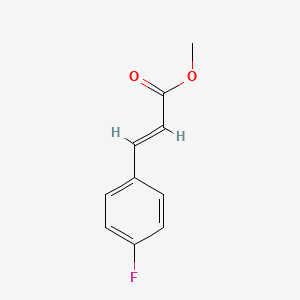
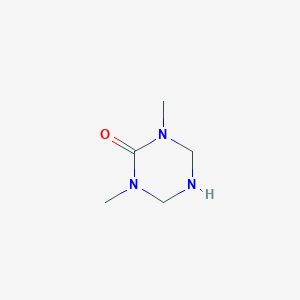
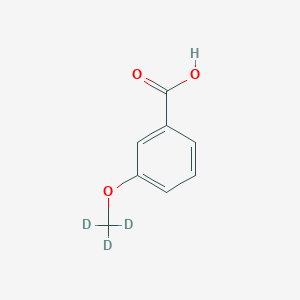
![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)
![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)
![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
